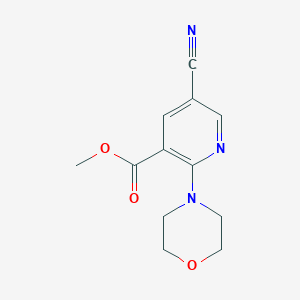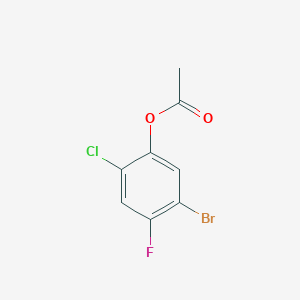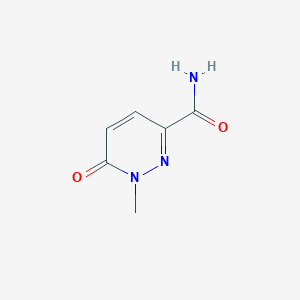
3-((Methylsulfonyl)methyl)azetidine tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Methylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C7H12F3NO4S. It is known for its unique structure, which includes an azetidine ring, a trifluoroacetate group, and a methylsulfonylmethyl substituent. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((methylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient and straightforward routes to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of microwave irradiation and solid support like alumina can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-((Methylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the trifluoroacetate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
3-((Methylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-((methylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate involves its interaction with molecular targets and pathways in biological systems. The azetidine ring and trifluoroacetate group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The specific pathways and targets depend on the context of its use in research or therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylsulfonyl-azetidine: Similar structure but lacks the trifluoroacetate group.
3-Methyl-3-[(methylsulfanyl)methyl]azetidine: Contains a methylsulfanyl group instead of a methylsulfonyl group.
Uniqueness
3-((Methylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate is unique due to the presence of both the azetidine ring and the trifluoroacetate group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H12F3NO4S |
|---|---|
Molekulargewicht |
263.24 g/mol |
IUPAC-Name |
3-(methylsulfonylmethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO2S.C2HF3O2/c1-9(7,8)4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) |
InChI-Schlüssel |
BTEIPVUQPAZOGC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1CNC1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13923942.png)

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13923947.png)








![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)

